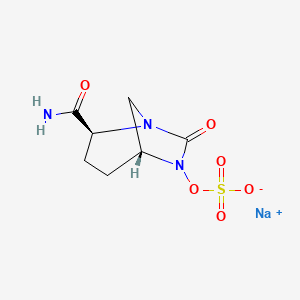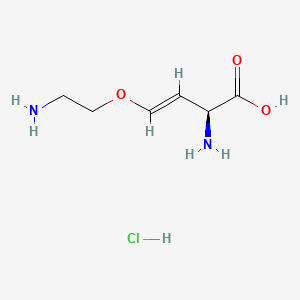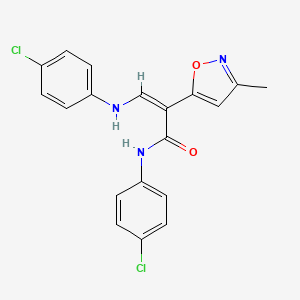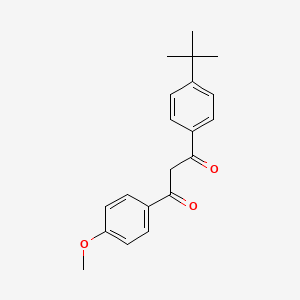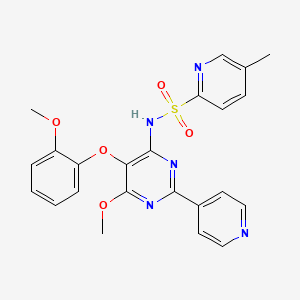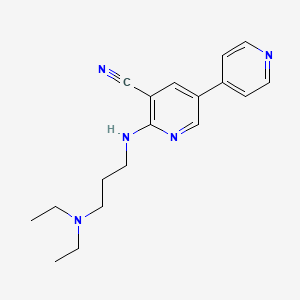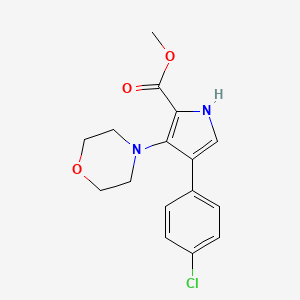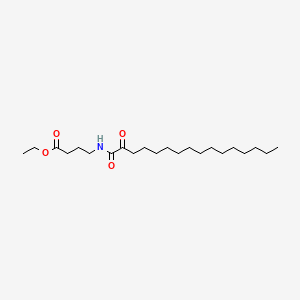
Azaserine
Overview
Description
Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties . It has a designated molecular formula of C5H7N3O4 and a molecular weight of 173.128 g/mol . It is known by several synonyms including P-165, Acetic acid, diazo-, ester with serine, AI3-25016, Azaserin, Azaserina [INN-Spanish], L-Azaserine, Azaserinum [INN-Latin], AZS, CCRIS 61, CL 337 (ChemID) .
Synthesis Analysis
The this compound biosynthetic gene cluster from Glycomyces harbinensis has been discovered . This gene cluster encodes homologues of hydrazonoacetic acid (HYAA)-producing enzymes, implicating HYAA in α-diazoester biosynthesis . The this compound was produced by the heterologous expression of the azs cluster in Streptomyces albus .Molecular Structure Analysis
This compound has a molecular formula of CHNO with an average mass of 173.127 Da and a monoisotopic mass of 173.043655 Da .Chemical Reactions Analysis
This compound has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species .Physical And Chemical Properties Analysis
This compound has a molecular formula of C5H7N3O4 and a molecular weight of 173.1 .Scientific Research Applications
Azaserine has been used in a wide variety of scientific research applications, both in vivo and in vitro. In vivo, it has been used to study the biochemical and physiological effects of various hormones, enzymes, and drugs. In vitro, it has been used to study the mechanisms of action of various drugs, as well as to investigate the effects of certain drugs on cell cultures.
Mechanism of Action
Target of Action
Azaserine, a naturally occurring serine derivative diazo compound, primarily targets glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It also targets γ-glutamyltransferase , an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway for the synthesis and degradation of glutathione and drug and xenobiotic detoxification .
Mode of Action
This compound acts by competitively inhibiting glutamine amidotransferase . It also inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .
Biochemical Pathways
This compound affects the metabolic hexosamine pathway and the glutamine metabolism pathway . By inhibiting glutamine amidotransferase, this compound disrupts the normal metabolism of glutamine, an amino acid that plays a key role in cellular growth and function . The inhibition of the hexosamine pathway can lead to a variety of downstream effects, including alterations in protein glycosylation and cellular signaling .
Pharmacokinetics
It is known that this compound has a solubility of 50 mg/ml in water , which may influence its bioavailability and distribution in the body.
Result of Action
This compound has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α , which are molecules involved in the adhesion of leukocytes to the vascular endothelium, a key step in inflammation.
Biological Activity
Azaserine has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to inhibit the activity of certain enzymes and hormones. In addition, it has been shown to be a potent inhibitor of the enzyme glutamine synthetase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and hormones, as well as to inhibit the growth of bacteria, fungi, and viruses. In addition, it has been shown to affect the metabolism of certain drugs, as well as to affect the production of certain hormones.
Advantages and Limitations for Lab Experiments
Azaserine is a relatively simple compound to synthesize and use in laboratory experiments. It is relatively stable and easy to store, and can be used in a variety of different experiments. However, it is important to note that this compound is a potent inhibitor of the enzyme glutamine synthetase, and should be used with caution in experiments involving this enzyme.
Future Directions
The potential future directions of research involving azaserine are numerous. One potential direction is to continue to explore its effects on the metabolism of various drugs, as well as its effects on the production of various hormones. In addition, further research could be done to explore its potential applications in the treatment of various diseases, as well as its potential applications in the development of new drugs. Another potential direction is to explore its potential as a tool for studying the mechanisms of action of various drugs, as well as its potential as a tool for studying the biochemical and physiological effects of various hormones, enzymes, and drugs. Finally, further research could be done to explore the potential of this compound in the development of new drugs, as well as its potential applications in the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
| Record name | AZASERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020118 | |
| Record name | Azaserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azaserine appears as pale yellow to green crystals. Used as an antifungal agent., Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline] | |
| Record name | AZASERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azaserine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE | |
| Record name | AZASERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.53X10-10 mmHg at 25 °C. | |
| Record name | AZASERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
AMINO ACID ANTAGONISTS INHIBIT PROTEIN & NUCLEIC ACID SYNTHESIS BY INTERFERING WITH INCORPORATION OF SPECIFIC AMINO ACIDS REQUIRED FOR PROTEIN OR NUCLEIC ACID SYNTHESIS. THESE CMPD INCL ... AZASERINE ... ., THE GLUTAMINE ... /ANTAGONIST/ AZASERINE ... POTENT ... /INHIBITOR/ OF DE-NOVO PATHWAY OF PURINE NUCLEOTIDE BIOSYNTHESIS. ... INHIBIT/S/ PURINE BIOSYNTHESIS THROUGH FORMATION OF COVALENT BONDS WITH CYSTEINE RESIDUE IN ACTIVE SITE OF KEY ENZYME IN PATHWAY, FORMYLGLYCINAMIDE RIBOTIDE AMIDOTRANSFERASE., VET: INHIBITS GLUTAMINE USE IN ASPARAGINE BIOSYNTHESIS & IV OR IP USE ENHANCES EFFECT OF L-ASPARAGINASE AGAINST EXPTL SOLID TUMORS. ... ANTIDIURETIC ACTION NOTED IN MICE., 4 ESTABLISHED CELL LINES CONTAINING GAMMA-GLUTAMYL TRANSPEPTIDASE. /A/ POSITIVE CORRELATION WAS OBSERVED BETWEEN CELLULAR GAMMA-GLUTAMYL TRANSPEPTIDASE LEVELS AND SENSITIVITY TO AZASERINE TOXICITY. STRAINS EXPRESSING LOWEST GAMMA-GLUTAMYL TRANSPEPTIDASE ACTIVITIES SHOWED GREATEST RESISTANCE TO AZASERINE TOXICITY. | |
| Record name | AZASERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL. | |
CAS RN |
115-02-6 | |
| Record name | AZASERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azaserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaserine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87299V3Q9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZASERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
About 157 deg | |
| Record name | AZASERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Azaserine?
A1: this compound exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].
Q2: How does the inhibition of purine synthesis impact cellular processes?
A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].
Q3: Beyond purine synthesis, does this compound affect other cellular processes?
A3: Yes, this compound demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].
Q4: How does this compound's interaction with amino acid transport systems contribute to its effects?
A4: this compound exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, this compound can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between this compound and cellular transport mechanisms.
Q5: Does this compound exhibit any influence on cellular energy metabolism?
A5: Research suggests that this compound can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of this compound exposure.
Q6: What is the molecular structure of this compound?
A6: this compound is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C5H7N3O4, and its molecular weight is 173.13 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, this compound's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.
Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of this compound?
A9: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of this compound.
Q10: What is known about this compound's stability, formulation, SHE regulations, environmental impact, and degradation?
A10: Detailed information about this compound's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.
Q11: What are the in vitro and in vivo efficacy studies conducted with this compound?
A11: Numerous studies demonstrate the in vivo activity of this compound against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. This compound exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that this compound inhibits bacterial growth by interfering with purine synthesis [, ].
Q12: Has this compound been evaluated in clinical trials?
A12: While earlier studies explored the potential of this compound as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.
Q13: What are the known mechanisms of resistance to this compound?
A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to this compound resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to this compound without significant changes in its transport, indicating other resistance mechanisms might be at play [].
Q14: Does this compound exhibit any toxicities or adverse effects?
A14: this compound's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].
Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to this compound?
A15: The provided research papers primarily focus on understanding this compound's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify this compound in biological samples. Further research is needed to explore these aspects fully.
Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of this compound?
A16: The provided research papers do not delve deeply into this compound's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.
Q17: Are there any known alternatives to this compound, and what is its historical context in research?
A17: While this compound was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.
Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to this compound?
A18: The provided research papers primarily focus on the biological activity of this compound. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.
- Pancreatic Carcinogenesis: this compound is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
- Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence this compound-induced pancreatic carcinogenesis.
- Hormonal Modulation: Estrogen shows inhibitory effects on this compound-induced pancreatic lesions in rats, while androgens might promote tumor development [].
- Combination Therapy: Although this compound as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



